CPI-4203

Beschreibung

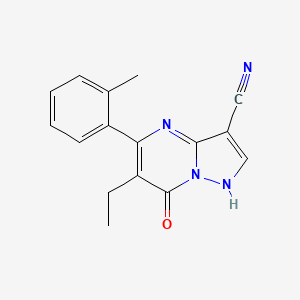

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethyl-5-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-3-12-14(13-7-5-4-6-10(13)2)19-15-11(8-17)9-18-20(15)16(12)21/h4-7,9,18H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUCSMPNEDSGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Epigenetic Modulator: A Technical Guide to CPI-4203's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a selective small molecule inhibitor of the Lysine-Specific Demethylase 5 (KDM5) family of enzymes, with a notable potency for KDM5A.[1][2] As epigenetic modifiers, the KDM5 enzymes play a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[3] Dysregulation of KDM5 activity is implicated in various pathologies, particularly in cancer, making it a compelling target for therapeutic intervention. CPI-4203, a structural analog of the more potent KDM5 inhibitor CPI-455, serves as a valuable tool for elucidating the biological functions of the KDM5 family and for validating them as therapeutic targets. This guide provides an in-depth overview of the mechanism of action of CPI-4203, supported by experimental data and protocols.

Core Mechanism of Action

CPI-4203 exerts its inhibitory effect on KDM5A through competitive inhibition with respect to the co-substrate 2-oxoglutarate (2-OG).[1][2] The KDM5 enzymes are part of the JmjC domain-containing family of histone demethylases, which utilize Fe(II) and 2-OG as cofactors to catalyze the demethylation of histone substrates. By competing with 2-OG for binding to the active site of KDM5A, CPI-4203 effectively blocks the demethylation of di- and tri-methylated H3K4 (H3K4me2/3). This leads to a global increase in H3K4me3 levels, thereby altering gene expression patterns.

Quantitative Data

The inhibitory activity of CPI-4203 against KDM5A has been quantified, highlighting its utility as a specific, albeit less potent, chemical probe compared to its analog, CPI-455.

| Parameter | Value | Target | Reference |

| IC50 | 250 nM | KDM5A | [1][2][4] |

| Relationship to CPI-455 | ~25-fold less potent | KDM5A | [4] |

Signaling Pathway

The primary signaling pathway affected by CPI-4203 is the regulation of histone methylation and its downstream consequences on gene transcription. By inhibiting KDM5A, CPI-4203 prevents the removal of the H3K4me3 active mark, leading to the sustained expression of KDM5A target genes. KDM5A itself is involved in several critical cellular pathways.

Caption: KDM5A signaling and the inhibitory action of CPI-4203.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of KDM5A inhibitors like CPI-4203.

Biochemical Assay for KDM5A Inhibition (AlphaScreen)

This assay quantifies the demethylase activity of KDM5A and the inhibitory effect of compounds like CPI-4203.

References

CPI-4203: A Technical Guide for the Selective Inhibition of KDM5A

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-4203 is a small molecule inhibitor targeting the histone demethylase KDM5A, a member of the lysine-specific demethylase 5 (KDM5) family. These enzymes are crucial epigenetic regulators, primarily responsible for the demethylation of histone H3 lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5A, CPI-4203 offers a tool to probe the biological functions of this enzyme and presents a potential therapeutic strategy for diseases characterized by aberrant KDM5A activity, such as certain cancers. This technical guide provides a comprehensive overview of CPI-4203, including its mechanism of action, biochemical and cellular activity, and its impact on relevant signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Introduction to KDM5A and CPI-4203

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are 2-oxoglutarate (2-OG) and Fe(II)-dependent histone lysine demethylases that specifically remove di- and tri-methyl groups from H3K4 (H3K4me2/3).[1] These epigenetic marks are critical for regulating gene expression, and their removal by KDM5 enzymes generally leads to transcriptional repression. Overexpression and hyperactivity of KDM5A have been implicated in various cancers, where it contributes to tumor progression and drug resistance by silencing tumor suppressor genes.[1]

CPI-4203 emerges as a selective inhibitor of KDM5A.[1][2][3][4] It is structurally related to the more potent pan-KDM5 inhibitor, CPI-455.[1][2][3] CPI-4203 acts as a competitive inhibitor with respect to the 2-oxoglutarate cofactor, binding to the active site of the enzyme and preventing its demethylase activity.[1] This inhibition leads to an increase in global H3K4me3 levels, thereby restoring the expression of silenced genes.[5]

Quantitative Data

The following table summarizes the available quantitative data for CPI-4203 and the related, more potent inhibitor CPI-455 for comparative purposes.

| Compound | Target | Assay Type | IC50 | Selectivity | Reference |

| CPI-4203 | KDM5A | Enzymatic Assay | 250 nM | Data not available | [1][2][3][4] |

| CPI-455 | KDM5A | Enzymatic Assay | 10 nM | >200-fold vs. KDM2, 3, 4, 6, 7 | [5][6] |

Note: There is currently no publicly available data on the selectivity profile of CPI-4203 against other KDM5 family members (KDM5B, KDM5C, KDM5D) or other histone demethylase families. Such data is critical for a thorough understanding of its biological effects.

Mechanism of Action and Signaling Pathways

CPI-4203 inhibits the demethylase activity of KDM5A, leading to an accumulation of H3K4me3 at gene promoters. This, in turn, can reactivate the expression of tumor suppressor genes and other key regulatory genes. KDM5A is known to be involved in several critical signaling pathways.

KDM5A's Role in Gene Regulation

The primary mechanism of KDM5A is the removal of methyl groups from H3K4, leading to transcriptional repression. Inhibition by CPI-4203 reverses this effect.

Notch Signaling Pathway

KDM5A has been shown to act as a corepressor in the Notch signaling pathway. In the absence of a Notch signal, KDM5A is part of a repressor complex that silences Notch target genes. Inhibition of KDM5A by CPI-4203 is expected to derepress these target genes, thus activating Notch signaling.

Wnt/β-catenin Signaling Pathway

KDM5A has been reported to negatively regulate the Wnt/β-catenin signaling pathway. By inhibiting KDM5A, CPI-4203 may therefore lead to the activation of this pathway. This interaction is complex and may be context-dependent.

Experimental Protocols

Detailed experimental protocols specific to CPI-4203 are not widely published. The following are generalized protocols for key assays that are essential for characterizing KDM5A inhibitors. These should be adapted and optimized for specific experimental conditions.

KDM5A Enzymatic Assay (AlphaLISA-based)

This protocol describes a homogenous, bead-based assay to measure the demethylase activity of KDM5A.

Materials:

-

Recombinant full-length KDM5A

-

Biotinylated H3K4me3 peptide substrate

-

2-Oxoglutarate

-

CPI-4203

-

AlphaLISA® anti-H3K4me2 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BSA, 50 µM Ascorbic Acid, 1 µM (NH4)2Fe(SO4)2·6H2O)

-

Stop Buffer (e.g., EDTA in assay buffer)

Procedure:

-

Add assay buffer, CPI-4203 (at various concentrations), and KDM5A to a 384-well plate.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the demethylase reaction by adding a mixture of the H3K4me3 peptide substrate and 2-oxoglutarate.

-

Incubate for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the stop buffer.

-

Add the AlphaLISA® Acceptor beads and incubate.

-

Add the Streptavidin-coated Donor beads and incubate in the dark.

-

Read the plate using an AlphaScreen®-compatible plate reader.

Western Blot for H3K4me3 Levels in Cells

This protocol is for assessing the effect of CPI-4203 on the global levels of H3K4me3 in cultured cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line with high KDM5A expression)

-

CPI-4203

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with varying concentrations of CPI-4203 or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of CPI-4203 to KDM5A in a cellular context.[7][8][9] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

Cell line expressing endogenous KDM5A

-

CPI-4203

-

PBS and appropriate cell culture media

-

PCR tubes or plates

-

Thermal cycler

-

Lysis buffer

-

Antibody against KDM5A for detection

Procedure:

-

Treat cultured cells with CPI-4203 or vehicle control.

-

Harvest and wash the cells, then resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Lyse the cells (e.g., by repeated freeze-thaw cycles).

-

Pellet the precipitated proteins by centrifugation.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble KDM5A in each sample by Western blot or another quantitative protein detection method.

-

Plot the amount of soluble KDM5A as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of CPI-4203 indicates target engagement.

In Vivo Studies

There is currently no publicly available information on in vivo efficacy or pharmacokinetic studies specifically for CPI-4203. However, studies with the related compound CPI-455 have demonstrated in vivo activity.[5] For a compound like CPI-4203, a typical in vivo study would involve the following general steps:

-

Pharmacokinetic (PK) studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of CPI-4203 in an animal model (e.g., mouse or rat).[10][11][12][13] This would involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues over time.

-

Efficacy studies in xenograft models: Assess the anti-tumor activity of CPI-4203 in mice bearing tumors derived from human cancer cell lines with high KDM5A expression.[14][15] Key endpoints would include tumor growth inhibition, survival, and analysis of biomarkers (e.g., H3K4me3 levels in tumor tissue).

Conclusion and Future Directions

CPI-4203 is a valuable research tool for studying the biological roles of KDM5A. Its demonstrated in vitro activity warrants further investigation to fully characterize its potential. Key areas for future research include:

-

Comprehensive Selectivity Profiling: Determining the IC50 values of CPI-4203 against all KDM5 family members and other relevant histone demethylases is essential to understand its specificity.

-

Detailed Mechanistic Studies: Elucidating the precise downstream effects of CPI-4203 on gene expression and signaling pathways in various cellular contexts.

-

In Vivo Characterization: Conducting pharmacokinetic and efficacy studies in relevant animal models to assess its therapeutic potential.

-

Structural Biology: Obtaining a crystal structure of KDM5A in complex with CPI-4203 would provide valuable insights for the rational design of next-generation inhibitors.

The continued investigation of CPI-4203 and other KDM5A inhibitors holds promise for advancing our understanding of epigenetic regulation in health and disease and may lead to the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotechfarm.co.il [biotechfarm.co.il]

- 11. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CPI-4203 on Histone H3K4 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of CPI-4203, a selective inhibitor of the KDM5 family of histone demethylases, on histone H3 lysine 4 (H3K4) methylation. We delve into the core mechanism of action, present quantitative data on its cellular effects, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.

Introduction to CPI-4203 and Histone H3K4 Methylation

Histone post-translational modifications are critical regulators of chromatin structure and gene expression. Among these, the methylation of histone H3 at lysine 4 (H3K4) is a key activating mark, with its trimethylated form (H3K4me3) being predominantly found at the transcription start sites of active genes. The levels of H3K4 methylation are dynamically regulated by histone methyltransferases (HMTs) and histone demethylases (KDMs).

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove di- and trimethyl marks from H3K4. Overexpression and aberrant activity of KDM5 enzymes have been implicated in various cancers, where they contribute to transcriptional repression of tumor suppressor genes and promote drug resistance.

CPI-4203 is a selective, small-molecule inhibitor of the KDM5 family of histone demethylases. It functions as a competitive inhibitor of the co-factor 2-oxoglutarate (2-OG) at the catalytic site of KDM5 enzymes. By inhibiting KDM5 activity, CPI-4203 leads to a global increase in the levels of H3K4me3, thereby modulating gene expression and impacting cellular phenotypes.

Mechanism of Action of CPI-4203

The primary mechanism of action of CPI-4203 is the inhibition of the enzymatic activity of KDM5 histone demethylases. This inhibition leads to a subsequent increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).

KDM5A Signaling Pathway

The following diagram illustrates the signaling pathway involving KDM5A and the point of intervention for CPI-4203.

Upstream regulators such as PARP1 and the retinoblastoma protein (pRB) can influence the recruitment and activity of KDM5A. KDM5A, in turn, demethylates H3K4me3 and H3K4me2, leading to transcriptional repression of target genes. CPI-4203 directly inhibits KDM5A, preventing the removal of these activating histone marks and resulting in increased H3K4me3 levels and subsequent transcriptional activation of previously silenced genes.

Quantitative Effects of CPI-4203 on H3K4 Methylation

CPI-4203 is a selective inhibitor of KDM5 demethylases with a reported IC50 of 250 nM for KDM5A.[1][2][3] It is structurally related to, but less potent than, the more extensively characterized KDM5 inhibitor, CPI-455.[2][3] Inhibition of KDM5 enzymes by small molecules like CPI-4203 has been shown to lead to a dose-dependent increase in global H3K4me3 levels in various cancer cell lines.

Table 1: Representative Data on the Effect of a KDM5 Inhibitor on Global Histone H3 Methylation Levels

| Treatment Concentration | Relative H3K4me3 Level (Fold Change vs. Vehicle) | Relative H3K4me2 Level (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | 1.0 | 1.0 |

| 0.1 µM | 1.5 | 1.1 |

| 1.0 µM | 3.2 | 1.3 |

| 10 µM | 5.8 | 1.4 |

This table presents hypothetical data based on the expected effects of a KDM5 inhibitor to illustrate the anticipated dose-dependent increase in H3K4me3 levels. Actual results will vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocols

To assess the impact of CPI-4203 on H3K4 methylation, two primary experimental techniques are employed: Western Blotting for global changes and Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) or sequencing (ChIP-seq) for locus-specific changes.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effect of CPI-4203 on H3K4me3 levels.

Western Blotting for Global H3K4me3 Levels

Objective: To determine the overall change in H3K4me3 levels in cells treated with CPI-4203.

Materials:

-

Cell lysis buffer (RIPA buffer or similar)

-

Histone extraction buffer (e.g., 0.2 N HCl)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Plate cells and treat with a range of CPI-4203 concentrations (and a vehicle control) for a specified duration (e.g., 24-72 hours).

-

Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me3 and total H3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Perform densitometric analysis to quantify the H3K4me3 signal, normalizing to the total H3 signal.

Chromatin Immunoprecipitation (ChIP)-qPCR for Locus-Specific H3K4me3 Enrichment

Objective: To measure the change in H3K4me3 enrichment at the promoter of specific target genes following CPI-4203 treatment.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine

-

ChIP lysis and wash buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-H3K4me3 antibody and IgG control

-

Protein A/G magnetic beads

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR master mix and primers for target gene promoters and a negative control region

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with CPI-4203 as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody or an IgG control overnight at 4°C. Capture the antibody-chromatin complexes using protein A/G beads.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the protein with Proteinase K. Purify the DNA.

-

qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific to the promoter regions of known KDM5 target genes and a negative control region.

-

Data Analysis: Calculate the enrichment of H3K4me3 at each locus as a percentage of the input DNA and normalize to the IgG control.

Conclusion and Future Directions

CPI-4203 is a valuable chemical probe for studying the biological roles of the KDM5 family of histone demethylases. Its ability to selectively inhibit KDM5 and increase H3K4me3 levels provides a powerful tool to investigate the downstream consequences of modulating this key epigenetic mark. The experimental protocols detailed in this guide offer a robust framework for researchers to quantify the cellular effects of CPI-4203 and other KDM5 inhibitors.

Future research will likely focus on elucidating the full spectrum of genes regulated by KDM5 activity and the therapeutic potential of KDM5 inhibitors in various cancer contexts. The combination of CPI-4203 with other anti-cancer agents may also represent a promising strategy to overcome drug resistance and improve patient outcomes. The continued development of potent and selective KDM5 inhibitors, along with a deeper understanding of their molecular mechanisms, will be crucial for translating these epigenetic therapies into the clinic.

References

- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chayon.co.kr [chayon.co.kr]

- 3. Joining the PARty: PARP Regulation of KDM5A during DNA Repair (and Transcription?): KDM5A orchestrates multiple DNA-based cellular processes through poly (ADP-ribose) recognition, providing novel therapeutic intervention routes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of CPI-4203's Competitive Inhibition of 2-Oxoglutarate: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-4203 is a potent inhibitor of Lysine-Specific Demethylase 5A (KDM5A), a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent Jumonji C (JmjC) domain-containing histone demethylase family. Its mechanism of action, characterized by direct competition with the co-substrate 2-oxoglutarate, is of significant interest in the development of epigenetic modulators. This technical guide provides an in-depth analysis of the biochemical properties of CPI-4203, its relationship with the more potent inhibitor CPI-455, and the experimental methodologies used to characterize its function. The competitive nature of CPI-4203 with a vital cellular metabolite has profound implications for its therapeutic application, cellular activity, and the design of future KDM5 inhibitors.

Introduction to KDM5A and the Role of 2-Oxoglutarate

KDM5A, also known as JARID1A or RBP2, is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. By demethylating H3K4, KDM5A acts as a transcriptional repressor. Overexpression and aberrant activity of KDM5A have been implicated in various cancers, where it contributes to tumor initiation, progression, and drug resistance by silencing tumor suppressor genes.

The catalytic activity of KDM5A is dependent on several co-factors, most notably Fe(II) and the co-substrate 2-oxoglutarate (2-OG), also known as α-ketoglutarate. 2-OG is a key intermediate in the citric acid cycle, linking cellular metabolism to epigenetic regulation. Within the active site of KDM5A, 2-OG coordinates with the Fe(II) ion and facilitates the oxidative demethylation of the histone substrate. The competitive inhibition of this binding site by small molecules like CPI-4203 is a cornerstone of targeted KDM5A-directed cancer therapy.

CPI-4203: A Competitive Inhibitor of KDM5A

CPI-4203 has been identified as a potent and selective inhibitor of KDM5A[1][2]. It is structurally related to CPI-455, a more potent KDM5 inhibitor, and is often utilized as a less potent control compound in research settings[3][4]. The key feature of CPI-4203 is its mechanism of action: it directly competes with 2-oxoglutarate for binding to the KDM5A active site[1][2].

Quantitative Data

The inhibitory potency of CPI-4203 and its more potent analogue, CPI-455, against KDM5A is summarized in the table below. This data is critical for comparing the efficacy of these compounds and for designing experiments to probe KDM5A function.

| Compound | Target | IC50 (nM) | Notes | Reference |

| CPI-4203 | KDM5A | 250 | Competitive with 2-oxoglutarate. Structurally related to CPI-455 but less potent. | [1][3][5][6] |

| CPI-455 | KDM5A | 10 | A potent, specific KDM5 inhibitor. | [4] |

The Significance of 2-Oxoglutarate Competition

The competitive nature of CPI-4203's interaction with 2-oxoglutarate is a critical aspect of its pharmacological profile. This mechanism has several important implications:

-

Direct Modulation of Catalytic Activity: By occupying the 2-OG binding pocket, CPI-4203 directly prevents the binding of the co-substrate essential for the demethylation reaction, thereby inhibiting the enzyme's catalytic function.

-

Cellular Potency and Metabolic State: The intracellular concentration of 2-oxoglutarate can fluctuate depending on the metabolic state of the cell. As a competitive inhibitor, the efficacy of CPI-4203 may be influenced by these fluctuations. This is a key consideration for in vivo applications and predicting therapeutic response in different tumor microenvironments.

-

Selectivity: Targeting the co-substrate binding site is a common strategy for inhibiting JmjC domain-containing enzymes. The structural features of the 2-OG pocket in KDM5A that are exploited by CPI-4203 can inform the design of more selective inhibitors that can distinguish between different KDM subfamilies.

-

Structural Insights: The development of 2-OG competitive inhibitors has been greatly aided by structural biology. Co-crystal structures of KDM5A with these inhibitors reveal the key interactions within the active site and provide a rational basis for structure-based drug design[7].

Signaling Pathways and Experimental Workflows

KDM5A Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of KDM5A in histone demethylation and gene regulation, and the mechanism of inhibition by CPI-4203.

Caption: KDM5A-mediated demethylation of H3K4me3 and its inhibition by CPI-4203.

Experimental Workflow: Characterizing a Competitive Inhibitor

The workflow for characterizing a competitive inhibitor like CPI-4203 typically involves a series of biochemical and cellular assays.

Caption: A typical experimental workflow for the characterization of a KDM5A inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism. Below are outlines of key experimental protocols used to characterize KDM5A inhibitors.

KDM5A Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, bead-based assay to determine the IC50 value of an inhibitor.

-

Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by KDM5A. The product, H3K4me2, is detected by a specific antibody conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of the demethylated product, the beads are brought into proximity, generating a chemiluminescent signal.

-

Materials:

-

Recombinant human KDM5A enzyme

-

Biotinylated H3(1-12)K4me3 peptide substrate

-

Anti-H3K4me2 antibody

-

AlphaLISA acceptor beads

-

Streptavidin donor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

Cofactors: FeSO4, Ascorbic Acid, 2-Oxoglutarate

-

CPI-4203 and other test compounds

-

-

Procedure:

-

Prepare serial dilutions of CPI-4203 in assay buffer.

-

In a 384-well plate, add KDM5A enzyme, assay buffer, and the inhibitor dilutions.

-

Incubate to allow for inhibitor binding.

-

Initiate the demethylation reaction by adding the peptide substrate and cofactors.

-

Incubate to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the detection reagents (antibody and acceptor beads).

-

Incubate in the dark.

-

Add streptavidin donor beads and incubate further in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values by fitting the dose-response curves.

-

Enzyme Kinetics for Determining Competitive Inhibition

To confirm the competitive inhibition mechanism and determine the inhibition constant (Ki), enzyme activity is measured at various concentrations of both the substrate (2-oxoglutarate) and the inhibitor (CPI-4203).

-

Principle: By measuring the reaction velocity at different substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

-

Procedure:

-

Set up a series of reactions with a fixed concentration of KDM5A and H3K4me3 peptide substrate.

-

Vary the concentration of 2-oxoglutarate across a range (e.g., 0.5x to 10x Km).

-

For each 2-oxoglutarate concentration, perform the assay with a range of CPI-4203 concentrations (including a no-inhibitor control).

-

Measure the initial reaction rates (velocity).

-

Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting to the Michaelis-Menten equation for competitive inhibition.

-

Determine the Ki value from the analysis.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

-

Principle: A solution of the inhibitor (ligand) is titrated into a solution containing the protein (KDM5A). The heat released or absorbed upon binding is measured.

-

Procedure:

-

Dialyze purified KDM5A and dissolve CPI-4203 in the same buffer to minimize heats of dilution.

-

Load the KDM5A solution into the sample cell of the calorimeter.

-

Load the CPI-4203 solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the protein solution.

-

Measure the heat change after each injection.

-

Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Clinical Development and Future Perspectives

Currently, there are no registered clinical trials specifically for CPI-4203. The clinical development of KDM5 inhibitors is an active area of research, with other compounds targeting this enzyme family undergoing investigation. The insights gained from studying compounds like CPI-4203, particularly regarding the competitive inhibition of 2-oxoglutarate, are invaluable for the development of next-generation epigenetic therapies. Understanding how to effectively target the 2-OG binding site to achieve high potency and selectivity will be crucial for the successful clinical translation of KDM5 inhibitors.

Conclusion

CPI-4203 serves as a critical tool for understanding the biological roles of KDM5A and the therapeutic potential of its inhibition. Its mechanism as a 2-oxoglutarate competitive inhibitor highlights the intricate link between cellular metabolism and epigenetic control. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance the field of epigenetic therapy. The continued exploration of the structure-activity relationships of 2-OG competitive inhibitors will undoubtedly pave the way for novel and effective cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. adooq.com [adooq.com]

- 6. mybiosource.com [mybiosource.com]

- 7. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Enzymatic Inhibition Profile of CPI-4203

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-4203 is a selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with a pronounced activity against KDM5A. As epigenetic modulators, KDM5 enzymes play a critical role in cancer development and drug resistance by altering chromatin structure and gene expression. This technical guide provides a comprehensive overview of the enzymatic inhibition profile of CPI-4203, including its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization. Furthermore, this document elucidates the critical signaling pathways influenced by KDM5A, offering a rationale for the therapeutic potential of its inhibition.

Introduction to CPI-4203

CPI-4203 is a small molecule inhibitor targeting the KDM5 family of histone demethylases.[1][2] These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription. By inhibiting KDM5A, CPI-4203 serves as a valuable tool for studying the biological functions of this enzyme and as a potential therapeutic agent in oncology. It is structurally related to CPI-455, a more potent pan-KDM5 inhibitor, and is often utilized as a less potent control compound in research settings.[1][2]

Quantitative Inhibition Profile

The primary target of CPI-4203 is KDM5A, against which it exhibits competitive inhibition with respect to the co-substrate 2-oxoglutarate (2-OG).[3] The inhibitory potency of CPI-4203 has been quantified, and the available data is summarized in the table below.

| Target Enzyme | Inhibitor | IC50 (nM) | Inhibition Type | Notes |

| KDM5A | CPI-4203 | 250 | Competitive with 2-oxoglutarate | Structurally related to the more potent inhibitor CPI-455.[1][2][3] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The determination of the enzymatic inhibition profile of CPI-4203 relies on robust and sensitive biochemical assays. The most common method employed is a time-resolved fluorescence resonance energy transfer (TR-FRET) or an amplified luminescent proximity homogeneous assay (AlphaLISA/AlphaScreen).

Principle of the AlphaScreen Assay for KDM5A Inhibition

The AlphaScreen assay is a bead-based technology used to study biomolecular interactions. For KDM5A, the assay measures the demethylation of a biotinylated H3K4me3 peptide substrate. The key components are:

-

Donor Beads: Streptavidin-coated beads that bind to the biotinylated histone peptide substrate.

-

Acceptor Beads: Antibody-coated beads that specifically recognize the demethylated product (H3K4me2/me1).

When the enzyme is active, it demethylates the substrate, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm. An inhibitor like CPI-4203 will prevent this reaction, leading to a decrease in the luminescent signal.

Detailed Experimental Workflow

KDM5A Signaling Pathway

KDM5A is a critical regulator of gene expression and is implicated in numerous cancer-related signaling pathways. Its primary function is to remove activating H3K4me3 marks from the promoters of target genes, leading to transcriptional repression.

Overview of KDM5A-mediated Gene Regulation

KDM5A is often overexpressed in various cancers, where it contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenic pathways. Key downstream effects of KDM5A activity include:

-

Cell Cycle Progression: KDM5A can repress the expression of cell cycle inhibitors like p16, p21, and p27, thereby promoting cell proliferation.

-

Inhibition of Apoptosis: By downregulating pro-apoptotic genes, KDM5A can contribute to cell survival.

-

Drug Resistance: KDM5A has been shown to be involved in the development of resistance to various cancer therapies.

-

Metastasis: KDM5A can promote cancer cell invasion and metastasis by regulating the expression of genes involved in cell adhesion and migration.

Visualizing the KDM5A Signaling Cascade

The following diagram illustrates the central role of KDM5A in regulating downstream signaling pathways relevant to cancer.

Conclusion and Future Directions

CPI-4203 is a well-characterized selective inhibitor of KDM5A, providing a valuable chemical probe to investigate the epigenetic regulation of gene expression. Its defined inhibitory profile and mechanism of action make it a crucial tool for dissecting the complex roles of KDM5A in health and disease. Further research is warranted to explore the full therapeutic potential of KDM5A inhibition, including the development of more potent and selective inhibitors and their evaluation in preclinical and clinical settings for various malignancies. The detailed methodologies and pathway analyses presented in this guide offer a solid foundation for researchers and drug developers to advance the field of epigenetic therapy.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

Preliminary Studies on the Biological Effects of CPI-4203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-4203 is a potent and selective small molecule inhibitor of the lysine-specific demethylase 5A (KDM5A), a member of the JmjC domain-containing family of histone demethylases. KDM5A specifically removes di- and tri-methyl groups from lysine 4 of histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription. Dysregulation of KDM5A has been implicated in various malignancies and the development of drug resistance. This technical guide provides a comprehensive overview of the preliminary biological effects of CPI-4203, focusing on its mechanism of action, available quantitative data, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

CPI-4203 functions as a competitive inhibitor of KDM5A, acting at the 2-oxoglutarate (2-OG) binding site.[1] By occupying this site, CPI-4203 prevents the necessary cofactor from binding, thereby inhibiting the demethylase activity of the enzyme. This leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), altering the epigenetic landscape and subsequently impacting gene expression. While structurally related to the more potent pan-KDM5 inhibitor CPI-455, CPI-4203 serves as a valuable tool for studying the specific roles of KDM5A.[1]

Quantitative Data Summary

The primary quantitative data available for CPI-4203 from initial studies is its in vitro potency against its target enzyme.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 250 nM | KDM5A | In vitro demethylase assay | [1] |

No extensive cell-based quantitative data for CPI-4203 has been published in the primary reference. The majority of detailed cellular studies were conducted using the more potent analog, CPI-455.

Key Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Vinogradova M, et al. (2016) and are relevant to the characterization of KDM5A inhibitors like CPI-4203.

In Vitro KDM5A Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of CPI-4203 against KDM5A.

Materials:

-

Recombinant full-length human KDM5A

-

Biotinylated histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3)

-

AlphaLISA® anti-H3K4me2 antibody

-

Streptavidin-coated donor beads

-

AlphaLISA® acceptor beads

-

2-oxoglutarate (2-OG)

-

Ascorbic acid

-

Ammonium iron(II) sulfate

-

Assay buffer (e.g., HEPES, BSA, Tween-20)

-

CPI-4203 (serially diluted)

Procedure:

-

Prepare a reaction mixture containing KDM5A, the H3K4me3 peptide substrate, 2-OG, ascorbate, and ammonium iron(II) sulfate in the assay buffer.

-

Add serially diluted CPI-4203 to the reaction mixture in a 384-well plate.

-

Initiate the demethylation reaction and incubate at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the AlphaLISA® anti-H3K4me2 antibody and acceptor beads, followed by incubation.

-

Add streptavidin-coated donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the IC50 value by fitting the dose-response curve using a standard four-parameter logistic model.

Cellular H3K4me3 Western Blot Analysis

This protocol is designed to assess the effect of CPI-4203 on global H3K4me3 levels in cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, PC9)

-

Cell culture medium and supplements

-

CPI-4203

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of CPI-4203 or DMSO for a specified period (e.g., 24-72 hours).

-

Harvest cells and lyse them using lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities. Normalize the H3K4me3 signal to the total Histone H3 signal.

Signaling Pathways and Experimental Workflows

The inhibition of KDM5A by CPI-4203 initiates a cascade of events starting with the alteration of the histone methylation landscape. The following diagrams illustrate the core mechanism and a typical experimental workflow for evaluating such an inhibitor.

Caption: Mechanism of KDM5A inhibition by CPI-4203.

Caption: Workflow for evaluating CPI-4203's biological effects.

Conclusion and Future Directions

CPI-4203 is a valuable chemical probe for elucidating the biological functions of KDM5A. Its primary characterized effect is the potent and selective inhibition of KDM5A's demethylase activity, leading to an increase in global H3K4me3 levels. While detailed studies on the downstream cellular consequences of CPI-4203 are limited in publicly available literature, the established protocols for its more potent analog, CPI-455, provide a clear roadmap for further investigation. Future studies should focus on comprehensive profiling of the transcriptomic and proteomic changes induced by CPI-4203 in various cancer models to fully delineate its therapeutic potential and the specific signaling pathways it modulates.

References

Methodological & Application

Application Notes and Protocols for CPI-4203 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a selective, cell-permeable small molecule inhibitor of the lysine-specific demethylase 5A (KDM5A), a member of the JmjC domain-containing family of histone demethylases. KDM5A specifically removes di- and tri-methylation from lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription. By inhibiting KDM5A, CPI-4203 serves as a valuable tool to investigate the biological roles of this enzyme in various cellular processes, including cell cycle regulation, DNA damage response, and gene expression.

Structurally related to the potent pan-KDM5 inhibitor CPI-455, CPI-4203 is significantly less potent, with an IC50 value of 250 nM for KDM5A, approximately 25-fold higher than that of CPI-455.[1][2] Consequently, CPI-4203 is often utilized as a negative control in experiments involving CPI-455 to distinguish the specific effects of KDM5 inhibition from off-target or compound-specific effects.

These application notes provide detailed protocols for the use of CPI-4203 in cell culture experiments, including recommended working concentrations, storage and handling instructions, and methodologies for key assays to assess its impact on cellular signaling and viability.

Data Presentation

Table 1: Inhibitor Properties

| Compound | Target | IC50 | Solubility | Storage |

| CPI-4203 | KDM5A | 250 nM[1][3] | DMSO | -20°C (1 month), -80°C (6 months)[3] |

| CPI-455 (for comparison) | pan-KDM5 (KDM5A) | 10 nM[4] | DMSO | -20°C (1 year), -80°C (2 years)[4] |

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

| Compound | Cell Line Examples | Assay Type | Concentration Range | Treatment Duration | Reference |

| CPI-4203 | Various Cancer Cell Lines | Negative Control | 1 - 25 µM | 24 - 120 hours | Extrapolated from CPI-455 data |

| CPI-455 | Melanoma (M14), Breast Cancer (SKBR3), NSCLC (PC9) | Cell Viability | 6.25 - 25 µM | 4 - 5 days | [3] |

| CPI-455 | Esophageal Squamous Cell Carcinoma (Eca-109) | Apoptosis, ROS | 15 µM | 48 hours | [5] |

| CPI-455 | Lymphoma Cell Lines | Cell Viability | 1 µM | 24 - 72 hours | [6] |

Experimental Protocols

Reagent Preparation and Handling

1.1. Stock Solution Preparation:

-

CPI-4203 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

1.2. Storage:

-

Store the lyophilized powder at -20°C, desiccated.[2]

-

Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

1.3. Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. Ensure thorough mixing.

-

Note: The final DMSO concentration in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of CPI-4203 on cell viability, where it is expected to have minimal impact compared to a potent inhibitor like CPI-455.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

CPI-4203

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of CPI-4203 in complete medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the CPI-4203 dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Histone H3 Lysine 4 Trimethylation (H3K4me3)

This protocol allows for the assessment of changes in global H3K4me3 levels following treatment with CPI-4203. As a negative control, CPI-4203 is not expected to significantly alter H3K4me3 levels.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

CPI-4203

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-Total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of CPI-4203 or a positive control (e.g., CPI-455) and a vehicle control for 24-72 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Sonicate briefly to shear DNA and ensure complete lysis.

-

Centrifuge the lysate at high speed at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.

Mandatory Visualizations

Caption: KDM5A signaling pathway and points of inhibition.

Caption: General experimental workflow for CPI-4203.

References

- 1. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mitochondrial pathway of the lysine demethylase 5C inhibitor CPI-455 in the Eca-109 esophageal squamous cell carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Applications of CPI-4203 in Cancer Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

CPI-4203 is a valuable chemical probe for investigating the role of KDM5 histone demethylases in cancer biology. As a selective inhibitor of KDM5 enzymes, with a reported half-maximal inhibitory concentration (IC50) of 250 nM for KDM5A, it serves as a crucial tool for elucidating the epigenetic mechanisms underlying cancer cell survival and drug resistance.[1] Although structurally related to the more potent inhibitor CPI-455, CPI-4203 is often utilized as a control compound to validate the specificity of KDM5 inhibition in various experimental settings.

The primary application of CPI-4203 in cancer research is in the study of drug-tolerant persister (DTP) cells .[2][3] DTPs are a subpopulation of cancer cells that can survive treatment with chemotherapy or targeted agents, leading to therapeutic relapse.[2][3] Research has shown that KDM5 enzymes are essential for the survival of these drug-tolerant cells. By inhibiting KDM5, CPI-4203 can induce an increase in global histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription. This alteration of the epigenetic landscape has been shown to reduce the viability of DTPs, suggesting a potential therapeutic strategy to overcome drug resistance.[2][3]

Key Research Applications:

-

Investigating the Role of KDM5 in Drug Tolerance: CPI-4203 can be used to study how KDM5 activity contributes to the survival of cancer cells in the presence of various anti-cancer drugs.

-

Elucidating Epigenetic Mechanisms of Drug Resistance: As a specific inhibitor, CPI-4203 allows for the detailed examination of how H3K4me3 levels, regulated by KDM5, influence gene expression patterns associated with drug resistance.

-

Validation of KDM5 as a Therapeutic Target: By using CPI-4203, researchers can assess the potential of targeting KDM5 enzymes to eliminate residual cancer cells and prevent disease recurrence.

-

Control Compound for More Potent KDM5 Inhibitors: Due to its moderate potency, CPI-4203 is an ideal negative control in experiments involving more potent KDM5 inhibitors like CPI-455, helping to ensure that the observed biological effects are due to specific KDM5 inhibition.

Quantitative Data Summary

The following table summarizes the available quantitative data for CPI-4203. It is important to note that publicly available data for CPI-4203 is limited, as it is often used as a comparative compound.

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| IC50 for KDM5A | 250 nM | Full-length KDM5A biochemical assay | [1] |

| Cellular Potency | Data not widely available | N/A | N/A |

| Effect on DTP Survival | Data not widely available | N/A | N/A |

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the mechanism of action of CPI-4203 and a typical experimental workflow for its use in cancer research.

Caption: Mechanism of KDM5 Inhibition by CPI-4203.

Caption: Experimental Workflow for CPI-4203 in DTP Cancer Cell Models.

Experimental Protocols

Protocol 1: In Vitro KDM5A Biochemical Assay

This protocol describes a general method to determine the IC50 of an inhibitor against KDM5A.

Materials:

-

Recombinant full-length human KDM5A enzyme

-

Biotinylated histone H3 (1-21) peptide substrate

-

AlphaLISA® acceptor beads

-

Anti-H3K4me2 antibody

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

CPI-4203 (dissolved in DMSO)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of CPI-4203 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Enzyme Reaction:

-

Add KDM5A enzyme to the wells of the microplate.

-

Add the diluted CPI-4203 or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the biotinylated H3 peptide substrate.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding a mixture of AlphaLISA® acceptor beads and the anti-H3K4me2 antibody.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add streptavidin-coated donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each CPI-4203 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Generation of Drug-Tolerant Persister (DTP) Cells

This protocol provides a general method for generating DTP cells from a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., PC-9 lung adenocarcinoma)

-

Appropriate cell culture medium and supplements

-

Targeted therapy or chemotherapy agent (e.g., Osimertinib for PC-9 cells)

-

Cell culture flasks or plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Plate the cancer cells at a moderate density in cell culture flasks or plates.

-

Drug Treatment: After allowing the cells to adhere overnight, treat them with a high concentration of the selected anti-cancer drug (typically 10-100 times the IC50).

-

Monitoring: Monitor the cells daily. Most of the cells will die within the first few days. A small population of surviving cells (DTPs) will remain.

-

Medium Change: Change the medium with fresh drug-containing medium every 3-4 days.

-

Expansion of DTPs: Continue the drug treatment for 9-14 days. The surviving DTPs will eventually start to slowly proliferate.

-

Harvesting DTPs: Once the DTP cell population has expanded, they can be harvested for downstream experiments. It is crucial to maintain the drug pressure to keep the cells in the drug-tolerant state.

Protocol 3: Western Blot for H3K4me3 Levels in DTP Cells

This protocol details the measurement of H3K4me3 levels in DTP cells following treatment with CPI-4203.

Materials:

-

DTP cells generated as described in Protocol 2

-

CPI-4203

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat the DTP cells with various concentrations of CPI-4203 or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

-

Cell Lysis: Harvest the cells and lyse them using cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in H3K4me3 levels.

References

Application Notes and Protocols for the Preparation of CPI-4203 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of CPI-4203, a potent KDM5A inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.

Chemical Properties of CPI-4203

A summary of the key chemical properties of CPI-4203 is presented in the table below. This information is essential for accurate preparation of stock solutions.

| Property | Value | References |

| Molecular Weight | 278.31 g/mol | [1][2][3] |

| Formula | C₁₆H₁₄N₄O | [1][2][3][4] |

| CAS Number | 1628214-07-2 | [2][3][5] |

| Purity | ≥99.0% | [2][3] |

| Form | Solid Powder | [2] |

| Solubility | Soluble in DMSO | [1][3][5] |

| IC₅₀ | 250 nM (for KDM5A) | [1][2][4] |

Experimental Protocol: Preparation of a 10 mM CPI-4203 Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of CPI-4203 in Dimethyl Sulfoxide (DMSO).

Materials:

-

CPI-4203 powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator or water bath

Procedure:

-

Acclimatization: Before opening, allow the vial of CPI-4203 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the compound's stability and solubility.

-

Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of CPI-4203 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of CPI-4203.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the CPI-4203 powder. To continue the example, add 1 mL of DMSO to the 2.78 mg of CPI-4203. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility[1].

-

Dissolution: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If the compound does not readily dissolve, brief sonication or warming in a water bath (not exceeding 40°C) may be necessary to facilitate dissolution[1]. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1].

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Workflow for CPI-4203 Stock Solution Preparation

Caption: Workflow for the preparation, storage, and use of CPI-4203 stock solution.

Calculations for Stock Solution Preparation

The following table provides the mass of CPI-4203 required to prepare various volumes of different stock solution concentrations.

| Desired Concentration (mM) | Volume of DMSO | Mass of CPI-4203 (mg) |

| 1 | 1 mL | 0.278 |

| 5 | 1 mL | 1.39 |

| 10 | 1 mL | 2.78 |

| 25 | 1 mL | 6.95 |

| 1 | 5 mL | 1.39 |

| 5 | 5 mL | 6.95 |

| 10 | 5 mL | 13.9 |

| 25 | 5 mL | 34.75 |

Note: The maximum solubility of CPI-4203 in DMSO is approximately 25 mg/mL (89.83 mM)[1]. Do not attempt to prepare stock solutions at concentrations exceeding this limit.

Safety Precautions

-

CPI-4203 is intended for research use only.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

By following these application notes and protocols, researchers can ensure the accurate and reliable preparation of CPI-4203 stock solutions for their experimental needs.

References

Application Notes and Protocols: Detecting H3K4me3 Changes After CPI-4203 Treatment Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blotting to detect and quantify changes in the tri-methylation of histone H3 at lysine 4 (H3K4me3) in cultured cells following treatment with CPI-4203. CPI-4203 is a potent inhibitor of Lysine-specific demethylase 5A (KDM5A), an enzyme responsible for removing methyl groups from H3K4.[1] Inhibition of KDM5A is hypothesized to lead to an accumulation of the H3K4me3 mark, a key epigenetic modification associated with active gene transcription.[2] This protocol covers cell culture and treatment, histone extraction, protein quantification, SDS-PAGE and Western blotting, and data analysis, providing a comprehensive guide for researchers investigating the epigenetic effects of CPI-4203.

Introduction

Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression without altering the DNA sequence. The methylation of histone H3 at lysine 4 (H3K4) is a hallmark of transcriptionally active chromatin.[3] The KDM5 family of histone demethylases, including KDM5A, reverses this modification by removing methyl groups from H3K4.[1] Dysregulation of these enzymes has been implicated in various diseases, including cancer, making them attractive therapeutic targets.

CPI-4203 is a selective inhibitor of KDM5 demethylases.[4][5] By inhibiting KDM5A, CPI-4203 is expected to increase global levels of H3K4me3. Western blotting is a widely used and effective technique to measure these global changes in histone modifications. This application note provides a robust protocol for treating cells with CPI-4203 and subsequently analyzing H3K4me3 levels by Western blot.

Signaling Pathway and Experimental Workflow

The inhibition of KDM5A by CPI-4203 directly impacts the methylation state of Histone H3. The expected molecular mechanism and the overall experimental procedure are outlined below.

References

- 1. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]

- 2. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRWD3 promotes KDM5 degradation to maintain H3K4 methylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays with CPI-4203

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CPI-4203, a selective inhibitor of KDM5 histone demethylases, in chromatin immunoprecipitation (ChIP) assays. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to CPI-4203

CPI-4203 is a chemical probe that selectively inhibits the KDM5 family of histone demethylases, with a reported IC50 of 250 nM.[1][2][3] KDM5 enzymes, specifically KDM5A-D, are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. By inhibiting KDM5, CPI-4203 is expected to lead to an increase in H3K4 methylation, thereby influencing gene expression. In research, CPI-4203 can be used as a less potent structural analog and control compound for the more potent KDM5 inhibitor, CPI-455.[1][2] This allows for the dissection of cellular phenotypes driven by potent KDM5 inhibition versus potential off-target effects.

Principle of ChIP with CPI-4203

Chromatin immunoprecipitation is a powerful technique used to investigate the interaction between proteins and DNA in the cell.[4][5][6] When used in conjunction with CPI-4203, ChIP can be employed to:

-

Determine the genomic loci where H3K4 methylation levels are altered upon KDM5 inhibition.

-

Identify changes in the binding of transcription factors or other chromatin-associated proteins that are sensitive to H3K4 methylation status.

-

Elucidate the downstream effects of KDM5 inhibition on gene regulation.

Data Presentation: Expected Quantitative Outcomes

The following tables represent hypothetical, yet expected, quantitative data from a ChIP-qPCR experiment designed to assess the effect of CPI-4203 on H3K4 trimethylation (H3K4me3) at the promoter regions of two target genes (Gene A and Gene B) known to be regulated by KDM5.

Table 1: Effect of CPI-4203 Treatment on H3K4me3 Enrichment

| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Change vs. DMSO |

| Gene A | DMSO (Vehicle) | 1.5 ± 0.2 | 1.0 |

| Gene A | CPI-4203 (1 µM) | 4.5 ± 0.5 | 3.0 |

| Gene B | DMSO (Vehicle) | 2.0 ± 0.3 | 1.0 |

| Gene B | CPI-4203 (1 µM) | 5.8 ± 0.6 | 2.9 |

| Negative Control Locus | DMSO (Vehicle) | 0.1 ± 0.05 | 1.0 |

| Negative Control Locus | CPI-4203 (1 µM) | 0.12 ± 0.04 | 1.2 |

Table 2: Dose-Dependent Effect of CPI-4203 on H3K4me3 Enrichment at Gene A Promoter

| CPI-4203 Concentration | % Input (Mean ± SD) | Fold Change vs. DMSO |

| 0 µM (DMSO) | 1.5 ± 0.2 | 1.0 |

| 0.1 µM | 2.1 ± 0.3 | 1.4 |

| 0.5 µM | 3.5 ± 0.4 | 2.3 |

| 1.0 µM | 4.6 ± 0.5 | 3.1 |

| 5.0 µM | 4.8 ± 0.6 | 3.2 |

Signaling Pathway Modulated by CPI-4203

The primary signaling pathway influenced by CPI-4203 is the regulation of gene transcription through histone methylation. KDM5 enzymes are key epigenetic regulators. Their inhibition by CPI-4203 leads to a cascade of events affecting chromatin structure and gene expression.

Caption: KDM5 Inhibition Pathway by CPI-4203.

Experimental Workflow for ChIP Assay with CPI-4203

The following diagram outlines the major steps involved in performing a ChIP experiment with CPI-4203.

Caption: Experimental Workflow for ChIP with CPI-4203.

Detailed Experimental Protocol for ChIP with CPI-4203

This protocol is adapted from standard ChIP procedures and is optimized for studying the effects of a small molecule inhibitor like CPI-4203 on histone modifications.

Materials:

-

CPI-4203 (and/or CPI-455 for comparison)

-

DMSO (Vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclei lysis buffer

-

ChIP dilution buffer

-

Antibody against H3K4me3 (or other target of interest)

-

Normal Rabbit IgG (Negative control antibody)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

TE buffer

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

I. Cell Culture and Treatment

-

Culture cells to approximately 80-90% confluency.

-

Treat cells with the desired concentration of CPI-4203 or an equivalent volume of DMSO for the appropriate duration. A typical treatment time is 24-72 hours.

II. Cross-linking and Cell Harvest

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation.

III. Cell Lysis and Chromatin Shearing

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Isolate the nuclei by centrifugation.

-

Resuspend the nuclear pellet in nuclei lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.[5]

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

IV. Immunoprecipitation

-

Dilute the chromatin with ChIP dilution buffer.

-

Set aside a small aliquot of the diluted chromatin as the "input" control.

-

Pre-clear the chromatin by incubating with protein A/G beads.

-

Add the primary antibody (e.g., anti-H3K4me3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C.

V. Washes and Elution

-